Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate is an organic compound with the molecular formula C9H18O3Si. It is a derivative of butenoate, featuring a trimethylsilyl group attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-trimethylsilylethanol with butenoic acid derivatives. The reaction typically requires an acid catalyst and proceeds under mild conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(trimethylsilyl)oxy]but-2-enoate involves its reactivity with various molecular targets. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can enhance or inhibit certain reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyloxy)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a butenoate group.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another compound with a trimethylsilyl group, used in esterification reactions.
Uniqueness
Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate is unique due to its specific combination of a butenoate ester and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
CAS No. |
188530-93-0 |
---|---|
Molecular Formula |
C9H18O3Si |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
ethyl 2-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C9H18O3Si/c1-6-8(9(10)11-7-2)12-13(3,4)5/h6H,7H2,1-5H3 |
InChI Key |
DGLHZNHGGFFQJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.